![molecular formula C30H35NO3Si B13070472 (4aR,7S,7aR)-4-benzyl-7-[tert-butyl(diphenyl)silyl]oxy-5,6,7,7a-tetrahydro-4aH-cyclopenta[b][1,4]oxazin-3-one](/img/structure/B13070472.png)
(4aR,7S,7aR)-4-benzyl-7-[tert-butyl(diphenyl)silyl]oxy-5,6,7,7a-tetrahydro-4aH-cyclopenta[b][1,4]oxazin-3-one
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Overview
Description
Racemic-(4aS,7S,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one is a complex organic compound with a unique structure that includes a benzyl group, a tert-butyldiphenylsilyloxy group, and a hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Racemic-(4aS,7S,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one core, followed by the introduction of the benzyl and tert-butyldiphenylsilyloxy groups. Common reagents used in these steps include organometallic reagents, protecting groups, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Racemic-(4aS,7S,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydride) under appropriate reaction conditions such as temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In synthetic chemistry, Racemic-(4aS,7S,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme-substrate interactions and receptor-ligand binding.
Medicine
In medicinal chemistry, Racemic-(4aS,7S,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one has potential applications as a lead compound for the development of new drugs. Its ability to interact with biological targets makes it a promising candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of Racemic-(4aS,7S,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Racemic-(4aR,7S,7aR)-tert-butyl 7-(hydroxymethyl)hexahydrocyclopenta[b][1,4]oxazine-4(4aH)-carboxylate
- tert-butanesulfinamide
Uniqueness
Racemic-(4aS,7S,7aR)-4-benzyl-7-(tert-butyldiphenylsilyloxy)hexahydrocyclopenta[b][1,4]oxazin-3(2H)-one is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C23H31NO2Si
- Molecular Weight : Approximately 385.6 g/mol
- IUPAC Name : (4aR,7S,7aR)-4-benzyl-7-[tert-butyl(diphenyl)silyl]oxy-5,6,7,7a-tetrahydro-4aH-cyclopenta[b][1,4]oxazin-3-one
This compound features a cyclopenta[b][1,4]oxazine ring system which is known for various pharmacological activities.
Anticancer Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance:
- Mechanism of Action : The presence of the oxazine moiety may contribute to the inhibition of tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Case Study : A related compound demonstrated cytotoxic effects against human breast cancer cell lines (MCF-7) in vitro, suggesting that this compound may exhibit similar activity due to structural similarities.
Antimicrobial Properties
Research has shown that derivatives of oxazine compounds often possess antimicrobial activity:
- Study Findings : In vitro assays revealed that certain oxazine derivatives showed promising antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Potential Applications : These findings suggest that the compound may be explored as a lead candidate for developing new antimicrobial agents.
Neuroprotective Effects
The neuroprotective potential of compounds similar to this oxazine has been documented:
- Research Insights : Compounds with similar structures have been reported to exhibit neuroprotective effects in models of neurodegenerative diseases by reducing oxidative stress and inflammation.
Data Table of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Induces apoptosis in MCF-7 cells | |
Antimicrobial | Effective against Gram-positive bacteria | |
Neuroprotective | Reduces oxidative stress in neuronal models |
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of similar compounds:
- Cytotoxicity Assays : Compounds structurally related to the target compound were tested against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM.
- Antibacterial Screening : The compound was screened against standard bacterial strains and showed an inhibition zone comparable to known antibiotics.
Future Directions
Further research is warranted to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for future investigation include:
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Mechanistic Studies : Understanding the molecular pathways involved in its anticancer and antimicrobial activities.
Properties
Molecular Formula |
C30H35NO3Si |
---|---|
Molecular Weight |
485.7 g/mol |
IUPAC Name |
(4aR,7S,7aR)-4-benzyl-7-[tert-butyl(diphenyl)silyl]oxy-5,6,7,7a-tetrahydro-4aH-cyclopenta[b][1,4]oxazin-3-one |
InChI |
InChI=1S/C30H35NO3Si/c1-30(2,3)35(24-15-9-5-10-16-24,25-17-11-6-12-18-25)34-27-20-19-26-29(27)33-22-28(32)31(26)21-23-13-7-4-8-14-23/h4-18,26-27,29H,19-22H2,1-3H3/t26-,27+,29-/m1/s1 |
InChI Key |
KFRMICKYMZONRP-IUAQSZDVSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3CC[C@@H]4[C@H]3OCC(=O)N4CC5=CC=CC=C5 |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CCC4C3OCC(=O)N4CC5=CC=CC=C5 |
Origin of Product |
United States |
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